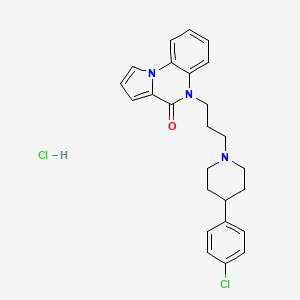

JMS-17-2 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C25H27Cl2N3O |

|---|---|

分子量 |

456.4 g/mol |

IUPAC名 |

5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride |

InChI |

InChI=1S/C25H26ClN3O.ClH/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30;/h1-3,5-11,15,20H,4,12-14,16-18H2;1H |

InChIキー |

UAGOSAKAAICKNK-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O.Cl |

製品の起源 |

United States |

Foundational & Exploratory

a detailed explanation of the mechanism of action of JMS-17-2 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMS-17-2 hydrochloride is a potent and selective small-molecule antagonist of the chemokine receptor CX3CR1.[1][2][3] Emerging as a promising therapeutic agent, its primary mechanism of action lies in the disruption of the CX3CL1 (fractalkine) - CX3CR1 signaling axis, a pathway implicated in the progression of various diseases, most notably in the metastatic seeding and colonization of cancer cells.[1][4][5] This technical guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic effects of JMS-17-2, supported by available quantitative data, experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Antagonism of CX3CR1

JMS-17-2 functions as a direct antagonist of the CX3CR1 receptor, a G-protein coupled receptor (GPCR).[4][6] Its sole ligand is the chemokine CX3CL1, also known as fractalkine. The interaction between CX3CL1 and CX3CR1 plays a crucial role in mediating cell migration, adhesion, and survival in various physiological and pathological processes. In the context of cancer, particularly breast cancer, the overexpression of CX3CR1 on tumor cells facilitates their extravasation from the bloodstream and subsequent seeding in distant organs, such as the skeleton.[1][7]

JMS-17-2 competitively binds to CX3CR1, thereby preventing the binding of its endogenous ligand, CX3CL1. This blockade effectively inhibits the downstream signaling cascade initiated by receptor activation. A key consequence of this inhibition is the suppression of Extracellular signal-Regulated Kinase (ERK) phosphorylation.[3][4] The inhibition of ERK phosphorylation by JMS-17-2 has been demonstrated to be dose-dependent.[4]

Signaling Pathway

The binding of fractalkine (CX3CL1) to its receptor, CX3CR1, on the surface of a cancer cell triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. One of the central pathways activated is the MAPK/ERK pathway. This cascade ultimately promotes gene expression that drives cell migration, proliferation, and survival, all critical processes for metastatic colonization. JMS-17-2, by blocking the initial ligand-receptor interaction, effectively shuts down this pro-metastatic signaling.

Quantitative Data

The potency of JMS-17-2 as a CX3CR1 antagonist has been quantified in preclinical studies. This data is crucial for understanding its therapeutic potential and for guiding further drug development.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 0.32 nM | - | pERK Inhibition | [2][8] |

| Chemotaxis IC50 | ~10 nM | - | Cell Migration | [9] |

Effects on Cancer Metastasis

The primary therapeutic application of JMS-17-2 investigated to date is in the context of cancer metastasis. By inhibiting CX3CR1, JMS-17-2 has been shown to impair the seeding and colonization of breast cancer cells.[1][4] In preclinical models, administration of JMS-17-2 has led to a significant reduction in the number of tumor foci and the overall tumor burden.[7]

Experimental Workflow for In Vivo Metastasis Model

A common experimental workflow to evaluate the efficacy of JMS-17-2 in a preclinical breast cancer metastasis model is as follows:

Interaction with Cytochrome P450 and Lipid Metabolism

Currently, there is a lack of specific published data detailing the direct effects of this compound on cytochrome P450 (CYP) enzymes or its direct involvement in lipid metabolism pathways. While altered lipid metabolism is a known hallmark of aggressive cancers, and CYP enzymes are critical for drug metabolism, the specific interactions of JMS-17-2 with these systems have not been characterized in the available scientific literature. Further research is warranted to elucidate any potential drug-drug interactions or effects on cellular metabolic reprogramming.

Experimental Protocols

ERK Phosphorylation Inhibition Assay

Objective: To determine the in vitro potency of JMS-17-2 in inhibiting CX3CL1-induced ERK phosphorylation.

Methodology:

-

Cell Culture: SKBR3 breast cancer cells are cultured in appropriate media until they reach 80-90% confluency.[4]

-

Starvation: Cells are serum-starved for a specified period (e.g., 24 hours) to reduce basal levels of ERK phosphorylation.

-

Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of JMS-17-2 for a defined time.

-

Ligand Stimulation: Cells are then stimulated with a fixed concentration of recombinant human CX3CL1 (e.g., 50 nM) for a short period (e.g., 5-10 minutes) to induce ERK phosphorylation.[4]

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Metastasis Model

Objective: To evaluate the in vivo efficacy of JMS-17-2 in reducing metastatic tumor burden.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., SCID mice) are used.

-

Cell Preparation: Human breast cancer cells (e.g., MDA-MB-231) engineered to express a reporter gene (e.g., luciferase) are prepared for injection.

-

Cell Inoculation: A suspension of cancer cells is injected into the left cardiac ventricle of the mice to model hematogenous dissemination.

-

Treatment Regimen: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of JMS-17-2 (e.g., 10 mg/kg, twice daily), while the control group receives a vehicle solution.[2][7]

-

Tumor Burden Monitoring: Metastatic tumor growth is monitored non-invasively at regular intervals (e.g., weekly) using bioluminescence imaging.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tissues (e.g., bones, lungs, liver) are harvested for ex vivo imaging and histological analysis to quantify the number and size of metastatic lesions.

Conclusion

This compound exerts its primary mechanism of action as a potent and selective antagonist of the CX3CR1 receptor. By inhibiting the CX3CL1/CX3CR1 signaling axis, it effectively suppresses downstream pathways, such as ERK phosphorylation, which are critical for cancer cell migration and invasion. This mechanism has demonstrated significant therapeutic potential in preclinical models of breast cancer metastasis. While its core mechanism is well-defined, further investigation is required to understand its potential interactions with drug-metabolizing enzymes and its broader effects on cellular metabolism. The continued development and study of JMS-17-2 and similar CX3CR1 antagonists hold promise for novel therapeutic strategies against metastatic diseases.

References

- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Tissue-specific Role of CX3CR1 Expressing Immune Cells and Their Relationships with Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. grantome.com [grantome.com]

In Vivo Pharmacokinetic and Pharmacodynamic Profile of JMS-17-2 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMS-17-2 hydrochloride is a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1] In preclinical in vivo models, JMS-17-2 has demonstrated significant anti-metastatic and anti-tumor activity, primarily through the inhibition of cancer cell seeding and colonization. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for JMS-17-2, detailed experimental methodologies, and an exploration of its mechanism of action through the CX3CL1-CX3CR1 signaling pathway.

Pharmacokinetic Profile

The in vivo pharmacokinetic profile of this compound has been partially characterized in murine models. Following a single intraperitoneal (i.p.) administration, JMS-17-2 is absorbed and reaches systemic circulation.

Table 1: Pharmacokinetic Parameters of JMS-17-2 in Mice

| Parameter | Value | Dose | Route of Administration | Animal Model | Formulation |

| Blood Concentration (at 1 hour) | 89 ng/mL (210 nM) | 10 mg/kg | Intraperitoneal (i.p.) | Mice | 10% dimethylacetamide (DMAC), 10% tetraethylene glycol, 10% Solutol HS15 in sterile ddH₂O |

A complete pharmacokinetic profile including Cmax, Tmax, AUC, and half-life is not publicly available at this time.

Pharmacodynamic Profile

JMS-17-2 exerts its pharmacodynamic effects by antagonizing the CX3CR1 receptor, leading to a reduction in tumor growth and metastasis.

In Vivo Efficacy

In preclinical models of breast cancer, JMS-17-2 has shown significant efficacy in reducing tumor burden and preventing metastasis.

Table 2: In Vivo Efficacy of JMS-17-2 in Murine Models

| Efficacy Endpoint | Result | Dose and Regimen | Animal Model | Cancer Cell Line |

| Skeletal Disseminated Tumor Cells (DTCs) | Significant decrease | 10 mg/kg i.p. (single or pre-incubation) | Mice | MDA-231 |

| Tumor Growth (Established Metastases) | Dramatic reduction in tumors in skeleton and visceral organs | 10 mg/kg i.p., twice daily for 3 weeks | SCID Mice | MDA-231-luc |

Mechanism of Action

JMS-17-2 is a selective antagonist of CX3CR1 with a high potency, exhibiting an IC50 of 0.32 nM.[2] The binding of the chemokine CX3CL1 (fractalkine) to its receptor CX3CR1 on cancer cells triggers downstream signaling pathways that promote cell survival, proliferation, and migration. JMS-17-2 competitively blocks this interaction, thereby inhibiting these pro-tumorigenic signals. A key downstream effect of CX3CR1 activation is the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which is a critical node in the MAPK signaling pathway. In vitro studies have confirmed that JMS-17-2 causes a dose-dependent inhibition of ERK phosphorylation in breast cancer cells.[1]

Experimental Protocols

The following sections detail the methodologies used in the in vivo evaluation of this compound.

Animal Models

In vivo studies have primarily utilized immunodeficient mouse strains, such as SCID mice, to allow for the xenografting of human breast cancer cell lines.[2]

Drug Formulation and Administration

This compound for in vivo use was formulated in a vehicle consisting of 10% dimethylacetamide (DMAC), 10% tetraethylene glycol, and 10% Solutol HS15 in sterile ddH₂O.[1] Administration was performed via intraperitoneal (i.p.) injection.

Pharmacokinetic Analysis

Blood samples were collected at designated time points following drug administration. A single reported study collected blood via cardiac puncture at one hour post-dose.[1] The concentration of JMS-17-2 in the blood was determined by an external analytical laboratory.

In Vivo Efficacy Studies

Human breast cancer cells (e.g., MDA-231) were inoculated into mice. JMS-17-2 was administered either by pre-incubating the cancer cells with the compound before inoculation or by i.p. injection into the animals prior to and after cell inoculation. The presence of disseminated tumor cells in target organs, such as the bone, was assessed 24 hours later.[1]

Human breast cancer cells engineered to express luciferase (e.g., MDA-231-luc) were injected into the left cardiac ventricle of SCID mice to establish metastases. One week after injection, animals were randomized into treatment and control groups. JMS-17-2 (10 mg/kg) or vehicle was administered i.p. twice daily for the duration of the study (e.g., three weeks). Tumor growth and burden were monitored weekly using in vivo bioluminescence imaging.[1]

Signaling Pathways and Visualizations

CX3CL1-CX3CR1 Signaling Pathway

The CX3CL1-CX3CR1 signaling axis plays a crucial role in cancer progression. The binding of CX3CL1 to CX3CR1, a G-protein coupled receptor, activates multiple downstream pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are integral to promoting cancer cell proliferation, survival, and migration.

Caption: CX3CL1-CX3CR1 signaling pathway and the inhibitory action of JMS-17-2.

Experimental Workflow for In Vivo Efficacy

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of JMS-17-2 in a model of established metastasis.

Caption: Workflow for evaluating JMS-17-2 efficacy in an established metastasis model.

Conclusion

This compound is a promising anti-cancer agent that effectively targets the CX3CL1-CX3CR1 axis. In vivo studies have demonstrated its ability to reduce tumor growth and metastasis in preclinical models of breast cancer. The available data on its pharmacokinetic and pharmacodynamic profile provide a strong rationale for its further development. Future studies should aim to fully characterize its pharmacokinetic properties to establish a clear dose-exposure-response relationship and to further elucidate the downstream molecular consequences of CX3CR1 inhibition in vivo.

References

- 1. The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy [frontiersin.org]

JMS-17-2 hydrochloride selectivity for CX3CR1 over other chemokine receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of JMS-17-2 hydrochloride, a potent antagonist of the CX3C chemokine receptor 1 (CX3CR1). This document compiles available quantitative data, outlines key experimental protocols for assessing its activity, and visualizes critical signaling pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile

This compound has been identified as a highly potent and selective antagonist for CX3CR1.[1][2][3] The primary measure of its potency is its half-maximal inhibitory concentration (IC50), which has been determined to be in the sub-nanomolar range for CX3CR1.[1][2][3]

Selectivity is a critical attribute for any therapeutic candidate, ensuring that its biological effects are mediated through the intended target, thereby minimizing off-target effects. The selectivity of JMS-17-2 has been assessed against other chemokine receptors, demonstrating a significant preference for CX3CR1.

| Target Receptor | Ligand/Antagonist | Assay Type | Potency (IC50) | Selectivity vs. Other Receptors | Reference |

| CX3CR1 | JMS-17-2 | ERK Phosphorylation Inhibition | 0.32 nM | Highly Selective | [4] |

| CXCR1 | JMS-17-2 | Functional Assay | > 1 µM (inactive) | > 3125-fold vs. CX3CR1 | [4] |

| CXCR2 | JMS-17-2 | Functional Assay | > 1 µM (inactive) | > 3125-fold vs. CX3CR1 | [4] |

| CXCR4 | JMS-17-2 | Western Blot Analysis (Signaling) | Inactive | Not Quantified | [4] |

Note: A comprehensive quantitative selectivity panel of JMS-17-2 against a broader range of chemokine receptors (e.g., CCR1, CCR2, CCR5) is not publicly available in the cited literature. The data presented here is based on the initial characterization of the compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the potency and selectivity of JMS-17-2.

ERK Phosphorylation Inhibition Assay

This assay is a cornerstone for determining the functional antagonism of JMS-17-2 on CX3CR1 signaling. The activation of CX3CR1 by its ligand, fractalkine (FKN), leads to the phosphorylation of extracellular signal-regulated kinase (ERK). JMS-17-2's ability to inhibit this phosphorylation is a direct measure of its antagonistic activity.

Methodology:

-

Cell Culture: SKBR3 breast cancer cells, which endogenously express CX3CR1, are cultured in an appropriate medium.

-

Cell Stimulation: Cells are stimulated with a fixed concentration of fractalkine (e.g., 50 nM) to induce a robust ERK phosphorylation signal.

-

Antagonist Treatment: Prior to stimulation with fractalkine, cells are pre-incubated with varying concentrations of this compound.

-

Lysis and Protein Quantification: After stimulation, cells are lysed to extract total protein. The protein concentration of each lysate is determined to ensure equal loading for subsequent analysis.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total ERK1/2.

-

-

Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK bands. The percentage of inhibition at each concentration of JMS-17-2 is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[4]

Chemotaxis Assay

This assay assesses the ability of JMS-17-2 to block the migration of cells towards a chemoattractant gradient of fractalkine, a key function of the CX3CR1/FKN axis.

Methodology:

-

Cell Preparation: MDA-MB-231 breast cancer cells are starved overnight to reduce basal migration.

-

Transwell Setup:

-

Transwell inserts with an 8-µm pore size are used.

-

The lower chamber of the transwell plate is filled with serum-free medium containing fractalkine (e.g., 50 nM) as the chemoattractant.

-

The upper chamber is seeded with the starved cells in serum-free medium.

-

-

Antagonist Treatment: For inhibition experiments, cells in the upper chamber are pre-incubated with various concentrations of this compound. The same concentrations are also added to the lower chamber along with fractalkine.

-

Incubation: The plate is incubated for a set period (e.g., 6 hours) at 37°C to allow for cell migration.

-

Cell Staining and Counting:

-

Non-migrated cells on the upper surface of the insert membrane are removed.

-

Cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with DAPI for nuclear staining).

-

The number of migrated cells is counted in several random microscopic fields.

-

-

Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated towards fractalkine alone. The results are often expressed as a percentage of inhibition.[4]

Mandatory Visualization

CX3CR1 Signaling Pathway

Caption: CX3CR1 signaling pathway and the antagonistic action of JMS-17-2.

Experimental Workflow: ERK Phosphorylation Inhibition Assay

Caption: Workflow for determining JMS-17-2 IC50 via ERK phosphorylation assay.

Logical Diagram: Selectivity of JMS-17-2

Caption: Logical framework demonstrating the selectivity of JMS-17-2 for CX3CR1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Discovery and Development of JMS-17-2 Hydrochloride: A CX3CR1 Antagonist for Metastasis Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Recent advancements in oncology have underscored the critical role of chemokine signaling in cancer progression and metastasis. One such pathway, the CX3CL1/CX3CR1 axis, has been identified as a key mediator in the dissemination of various cancers, including breast cancer. This technical guide delves into the discovery and development of JMS-17-2 hydrochloride, a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1). Initially synthesized and characterized for its ability to impair metastatic seeding and colonization, JMS-17-2 has demonstrated significant preclinical efficacy in blocking the lodging of circulating tumor cells (CTCs) to secondary sites.[1][2] This document provides a comprehensive overview of the available quantitative data, experimental methodologies, and the underlying signaling pathways associated with JMS-17-2's mechanism of action.

Introduction: Targeting the CX3CR1 Axis in Cancer Metastasis

The chemokine receptor CX3CR1 and its exclusive ligand, fractalkine (CX3CL1), play a crucial role in cell migration and adhesion, processes that are hijacked by cancer cells to facilitate metastasis.[][4] Elevated expression of CX3CR1 has been observed in human breast tumors and their skeletal metastases, correlating with poor patient prognosis.[2][5] This observation has positioned CX3CR1 as a promising therapeutic target for preventing or mitigating metastatic disease.[2][5] JMS-17-2 was developed to antagonize the interaction between CX3CL1 and CX3CR1, thereby inhibiting the downstream signaling cascades that promote cancer cell extravasation and colonization in distant organs.[1][6]

Discovery and Pharmacological Profile of JMS-17-2

JMS-17-2 was identified through a pharmacophore-based design strategy, starting from a known CCR1 antagonist that also showed activity against the cytomegalovirus receptor US28, a receptor that also binds fractalkine.[1] This led to the synthesis of a novel compound with potent and selective antagonistic activity against CX3CR1.[1]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for JMS-17-2.

| Parameter | Value | Assay | Reference |

| IC | 0.32 nM | CX3CR1 Antagonism | [7][8] |

Table 1: In Vitro Potency of JMS-17-2

| Animal Model | Dosage | Administration | Key Findings | Reference |

| SCID Mice with MDA-231 Xenograft | 10 mg/kg | Intraperitoneal (i.p.), twice daily for 3 weeks | Dramatic reduction of tumors in both skeleton and visceral organs. | [7][8] |

| Mice with MDA-231 Cells | 10 mg/kg | Intraperitoneal (i.p.) | Significant decrease in skeletal Disseminated Tumor Cells (DTCs) 24 hours after cancer cell inoculation. | [1] |

| Mice with MDA-231 Cells | 10 nM (pre-incubation) | Pre-incubation of cells prior to inoculation | Comparable and significant decrease in skeletal DTCs. | [1] |

Table 2: In Vivo Efficacy of JMS-17-2

Mechanism of Action: Inhibition of the FKN/CX3CR1 Signaling Pathway

JMS-17-2 exerts its anti-metastatic effects by blocking the activation of CX3CR1 by its ligand, fractalkine (FKN). This inhibition disrupts the downstream signaling cascade, most notably the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1][4] The inhibition of ERK phosphorylation has been shown to correlate with a significant reduction in the migration of breast cancer cells.[1][4]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the developing institutions, the published literature provides sufficient information to outline the key experimental methodologies used to characterize JMS-17-2.

ERK Phosphorylation Inhibition Assay

This assay is crucial for determining the functional antagonism of CX3CR1 by JMS-17-2.

-

Cell Line: SKBR3 human breast cancer cells.[1]

-

Procedure:

-

Cells are serum-starved for four hours.

-

Cells are pre-incubated with varying concentrations of JMS-17-2 (e.g., 10 nM) for 30 minutes at 37°C.[1]

-

Cells are then stimulated with 50 nM recombinant human fractalkine (FKN) for 5 minutes.[1]

-

Cell lysates are collected using a single detergent lysis buffer containing phosphatase inhibitors.[1]

-

Protein concentration is determined, and lysates are subjected to SDS-PAGE and Western Blotting.

-

Blots are probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK to determine the extent of inhibition.

-

In Vivo Metastasis Model

This model assesses the efficacy of JMS-17-2 in preventing the seeding of circulating tumor cells.

-

Animal Model: Severe Combined Immunodeficient (SCID) mice.[7]

-

Cell Line: MDA-MB-231 human breast cancer cells, engineered to express fluorescent and bioluminescent markers.[1]

-

Procedure:

-

Treatment Groups:

-

MDA-231 cells are inoculated into the mice, for example, via intracardiac injection.[1]

-

Tumor growth and dissemination are monitored by in vivo bioluminescence imaging for a set period (e.g., two weeks).[1]

-

Post-necropsy, tissues such as bone are harvested and examined by multispectral fluorescence microscopy to detect and quantify disseminated tumor cells.[1]

-

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate for the targeted therapy of metastatic breast cancer. Its potent and selective antagonism of CX3CR1 effectively inhibits key signaling pathways responsible for tumor cell migration and colonization. The in vivo data demonstrating a significant reduction in metastatic seeding further validates the therapeutic potential of targeting the CX3CL1/CX3CR1 axis. Future research should focus on comprehensive pharmacokinetic and toxicological profiling of JMS-17-2 to facilitate its translation into clinical trials. Furthermore, exploring the efficacy of JMS-17-2 in other CX3CR1-implicated cancers and in combination with standard-of-care chemotherapies could broaden its therapeutic application. The continued development of CX3CR1 antagonists like JMS-17-2 offers a novel and effective strategy to prevent or contain the progression of metastatic disease in cancer patients.[2]

References

- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. JMS-17-2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. JMS-17-2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to JMS-17-2 Hydrochloride: A Potent CX3CR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of JMS-17-2 hydrochloride, a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1). This document is intended for researchers and professionals in the fields of oncology, immunology, and drug development who are interested in the therapeutic potential of targeting the CX3CL1/CX3CR1 axis.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the pyrrolo[1,2-a]quinoxalin-4(5H)-one class of compounds. Its chemical name is 5-[3-[4-(4-Chlorophenyl)-1-piperidinyl]propyl]pyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride.

Chemical Structure:

Caption: Chemical structure of JMS-17-2.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and experimental use.

| Property | Value |

| Molecular Formula | C₂₅H₂₆ClN₃O·HCl |

| Molecular Weight | 456.41 g/mol |

| CAS Number | 2341841-07-2 |

| Appearance | White to off-white solid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. |

| Storage | Desiccate at room temperature. |

Mechanism of Action and Biological Activity

JMS-17-2 is a potent and selective antagonist of the CX3CR1 receptor, with a reported IC50 of 0.32 nM.[1][2] CX3CR1 is the unique receptor for the chemokine CX3CL1 (fractalkine), and their interaction plays a crucial role in the migration and adhesion of various cell types, including cancer cells and immune cells.

By blocking the binding of CX3CL1 to CX3CR1, JMS-17-2 inhibits the downstream signaling pathways activated by this receptor. A key pathway affected is the mitogen-activated protein kinase (MAPK) cascade, as evidenced by the inhibition of fractalkine-induced ERK phosphorylation.[3][4] This inhibition of CX3CR1 signaling has significant implications for cancer metastasis.

CX3CR1 Signaling Pathway

The following diagram illustrates the canonical CX3CR1 signaling pathway and the point of intervention by this compound.

Caption: CX3CR1 signaling and this compound inhibition.

In Vitro and In Vivo Activity

JMS-17-2 has demonstrated significant anti-metastatic effects in preclinical studies. In vitro, it decreases the migration of breast cancer cells.[3][4] In vivo studies using breast cancer metastasis models have shown that JMS-17-2 inhibits the seeding of circulating tumor cells into bone and reduces the overall tumor burden.[3] Administration of JMS-17-2 at 10 mg/kg intraperitoneally twice a day for three weeks resulted in a dramatic reduction of tumors in both the skeleton and visceral organs in SCID mice.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Potency

| Parameter | Cell Line | Value | Reference |

| IC₅₀ | - | 0.32 nM | [1][2] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Parameter | Animal Model | Dosage | Observation | Reference |

| Tumor Burden Reduction | SCID mice | 10 mg/kg, i.p., twice daily for 3 weeks | Dramatic reduction in skeletal and visceral tumors | [1][2] |

| Plasma Concentration (1 hr post-dose) | Mice | 10 mg/kg, i.p. | 89 ng/mL (approximately 195 nM) | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

ERK Phosphorylation Assay

This protocol is designed to assess the inhibitory effect of JMS-17-2 on CX3CL1-induced ERK phosphorylation in cancer cells.

Caption: Workflow for the ERK Phosphorylation Assay.

Methodology:

-

Cell Culture and Starvation: Breast cancer cells (e.g., SKBR3) are seeded in appropriate culture plates and grown to a suitable confluency. The cells are then serum-starved overnight to reduce basal levels of ERK phosphorylation.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period.

-

Stimulation: The cells are then stimulated with a known concentration of CX3CL1 (e.g., 50 nM) for a short duration (e.g., 5-10 minutes) to induce ERK phosphorylation.[5]

-

Lysis and Protein Quantification: After stimulation, the cells are washed and lysed to extract total protein. The protein concentration is determined using a standard method like the BCA assay.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.

-

Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the inhibitory effect of JMS-17-2.

Cell Migration (Chemotaxis) Assay

This protocol measures the ability of JMS-17-2 to inhibit the migration of cancer cells towards a chemoattractant.

Methodology:

-

Chamber Setup: A Boyden chamber or a similar transwell insert system with a porous membrane is used. The lower chamber is filled with media containing a chemoattractant (e.g., CX3CL1 or serum).

-

Cell Seeding: Cancer cells, which have been serum-starved, are resuspended in serum-free media containing different concentrations of this compound. The cell suspension is then added to the upper chamber of the transwell insert.

-

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 6-24 hours) at 37°C in a CO₂ incubator.

-

Cell Removal and Staining: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed and stained with a dye such as crystal violet.

-

Quantification: The stained cells are visualized and counted under a microscope. Alternatively, the dye can be eluted, and the absorbance measured to quantify the number of migrated cells.

In Vivo Breast Cancer Metastasis Model

This protocol describes an in vivo model to evaluate the efficacy of JMS-17-2 in preventing cancer metastasis.

Caption: Workflow for the In Vivo Metastasis Model.

Methodology:

-

Cell Inoculation: Human breast cancer cells (e.g., MDA-MB-231), often engineered to express a reporter gene like luciferase for in vivo imaging, are injected into immunodeficient mice (e.g., SCID mice). The injection route can be intracardiac to model widespread metastasis or into the tail vein for lung metastasis.

-

Treatment Regimen: The mice are then treated with this compound (e.g., 10 mg/kg, intraperitoneally, twice daily) or a vehicle control. Treatment can be initiated prior to, at the same time as, or after tumor cell inoculation, depending on the experimental question (prevention vs. treatment of metastasis).

-

Monitoring Metastasis: The development and progression of metastatic lesions are monitored regularly using non-invasive imaging techniques such as bioluminescence imaging.

Conclusion

This compound is a highly potent and selective antagonist of the CX3CR1 receptor with demonstrated efficacy in preclinical models of breast cancer metastasis. Its ability to inhibit key signaling pathways involved in cell migration and survival makes it a promising candidate for further investigation as a therapeutic agent for the treatment of metastatic cancers. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

In Silico Investigation of JMS-17-2 Hydrochloride's Antagonistic Binding to the CX3CR1 Receptor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides an in-depth guide to the in silico modeling of the binding interaction between JMS-17-2 hydrochloride, a potent and selective small-molecule antagonist, and its target, the CX3C chemokine receptor 1 (CX3CR1). CX3CR1, a G protein-coupled receptor (GPCR), plays a pivotal role in inflammatory diseases and cancer metastasis, making it a compelling therapeutic target.[1][2][3] Understanding the molecular basis of JMS-17-2's antagonistic action is crucial for the rational design of next-generation therapeutics. This whitepaper outlines the key signaling pathways, experimental protocols for computational modeling, and presents relevant quantitative data to facilitate further research and development in this area.

Introduction to the CX3CL1/CX3CR1 Axis and JMS-17-2

The CX3CL1 (fractalkine)-CX3CR1 axis is a unique chemokine signaling system involved in a multitude of physiological and pathological processes, including leukocyte trafficking, cell adhesion, and survival.[1][4] CX3CR1 is the sole receptor for CX3CL1, a transmembrane protein that can be cleaved to a soluble form.[1][5] Dysregulation of this axis has been implicated in various diseases, including cancer, where it facilitates metastatic seeding and colonization of tumor cells.[2][3][6]

JMS-17-2 is a novel, potent, and selective small-molecule antagonist of CX3CR1.[2][6][7][8] It has been shown to impair the metastatic seeding and colonization of breast cancer cells by inhibiting CX3CR1 signaling.[2][3][6][7] Its hydrochloride salt form, this compound, is often used in research settings.[][10]

Quantitative Data: Potency and Physicochemical Properties of JMS-17-2

The following table summarizes the key quantitative data reported for JMS-17-2 and its interaction with CX3CR1.

| Parameter | Value | Description | Reference(s) |

| IC50 (pERK) | 0.32 nM | Half-maximal inhibitory concentration for the inhibition of fractalkine-induced ERK phosphorylation. | [8][11][12] |

| IC50 (Chemotaxis) | ~10 nM | Half-maximal inhibitory concentration for the inhibition of cancer cell migration. | [11] |

| Molecular Formula | C25H26ClN3O·HCl | --- | [][10] |

| Molecular Weight | 456.41 g/mol | --- | [][10] |

CX3CR1 Signaling Pathway and Mechanism of JMS-17-2 Antagonism

CX3CR1, a typical seven-transmembrane GPCR, couples to heterotrimeric G proteins, primarily of the Gαi family.[1] Upon binding of its endogenous ligand, CX3CL1, CX3CR1 undergoes a conformational change, leading to the activation of downstream signaling cascades. These pathways, including the ERK/MAPK and PI3K/Akt pathways, are crucial for cell survival, proliferation, and migration.[13][14][15] JMS-17-2, as a CX3CR1 antagonist, blocks these signaling events by preventing the initial ligand-induced receptor activation.

Below is a diagram illustrating the canonical CX3CR1 signaling pathway and the inhibitory action of JMS-17-2.

Experimental Protocol: In Silico Modeling of JMS-17-2 Binding to CX3CR1

This section details a generalized protocol for performing molecular docking and analysis of JMS-17-2 binding to the CX3CR1 receptor.

Receptor and Ligand Preparation

-

Receptor Structure Acquisition:

-

Obtain the cryo-electron microscopy structure of the human CX3CR1 in complex with its ligand and G protein (PDB ID: 7XBX) from the RCSB Protein Data Bank.[16]

-

For modeling the antagonist-bound state, the endogenous ligand and G protein should be removed from the structure.

-

-

Receptor Preparation:

-

Using molecular modeling software (e.g., Schrödinger Maestro, MOE, UCSF Chimera), prepare the receptor structure by:

-

Adding hydrogen atoms.

-

Assigning correct bond orders.

-

Repairing any missing side chains or loops.

-

Minimizing the energy of the structure to relieve steric clashes.

-

-

-

Ligand Structure Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D conformation using a tool like Open Babel or ChemDraw.

-

Generate a low-energy 3D conformation of the ligand and assign correct protonation states at physiological pH.

-

Molecular Docking

-

Binding Site Definition:

-

Define the binding pocket on the CX3CR1 receptor. This can be guided by the location of the co-crystallized ligand in the original PDB structure or by using binding site prediction algorithms. The binding site is typically located within the transmembrane helical bundle.

-

-

Docking Simulation:

-

Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD.[17]

-

These programs will explore various possible conformations and orientations (poses) of JMS-17-2 within the defined binding site of CX3CR1.

-

The docking algorithm will score and rank the generated poses based on a scoring function that estimates the binding affinity.

-

Post-Docking Analysis

-

Pose Selection:

-

Analyze the top-ranked docking poses. The best pose is typically the one with the lowest predicted binding energy and one that forms plausible intermolecular interactions with the receptor.

-

-

Interaction Analysis:

-

Visualize the binding mode of the selected pose to identify key intermolecular interactions, such as:

-

Hydrogen bonds

-

Hydrophobic interactions

-

Pi-pi stacking

-

Salt bridges

-

-

Identify the key amino acid residues in the CX3CR1 binding pocket that are involved in the interaction with JMS-17-2.

-

-

Molecular Dynamics (MD) Simulation (Optional but Recommended):

-

To assess the stability of the docked complex and to gain insights into the dynamic nature of the interaction, perform all-atom MD simulations.[18][19]

-

The simulation will provide information on the flexibility of the ligand and receptor, the stability of the identified interactions over time, and can be used to calculate a more accurate binding free energy.

-

Workflow for In Silico Modeling

The following diagram outlines the general workflow for the in silico modeling of JMS-17-2 binding to CX3CR1.

Logical Relationship: JMS-17-2 Mechanism in Cancer Metastasis

The diagram below illustrates the logical relationship of how JMS-17-2's antagonism of CX3CR1 disrupts the process of cancer cell metastasis.

Conclusion

In silico modeling provides a powerful and cost-effective approach to investigate the molecular interactions between small-molecule inhibitors and their protein targets. This technical guide outlines a comprehensive framework for studying the binding of this compound to the CX3CR1 receptor. The provided protocols and diagrams serve as a valuable resource for researchers aiming to elucidate the structural basis of CX3CR1 antagonism and to guide the development of novel therapeutics targeting this important chemokine receptor. Further computational and experimental validation will be crucial to refine our understanding of this interaction and to accelerate the translation of these findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. CX3C motif chemokine receptor 1 - Wikipedia [en.wikipedia.org]

- 5. Fractalkine/CX3CR1 signaling during neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 10. rndsystems.com [rndsystems.com]

- 11. grantome.com [grantome.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. CX3CR1 + CD8 + T cells: Key players in antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]

- 19. In Silico Drug Design for Purinergic GPCRs: Overview on Molecular Dynamics Applied to Adenosine and P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Affected by JMS-17-2 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMS-17-2 hydrochloride is a potent and selective small-molecule antagonist of the chemokine receptor CX3CR1.[1][2][3] Emerging research has identified its significant role in impairing metastatic seeding and colonization of cancer cells, particularly in breast cancer, by modulating key downstream signaling pathways.[2][4] This technical guide provides an in-depth overview of the molecular mechanisms of JMS-17-2, focusing on its impact on downstream signaling cascades, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: CX3CR1 Antagonism

JMS-17-2 functions as a competitive antagonist of CX3CR1, a G-protein coupled receptor, with a high affinity, exhibiting an IC50 of 0.32 nM.[1][3] The primary ligand for CX3CR1 is fractalkine (CX3CL1). The binding of fractalkine to CX3CR1 on cancer cells triggers intracellular signaling cascades that promote cell migration, adhesion, and survival, contributing to metastatic progression.[4][5] JMS-17-2 blocks the interaction between fractalkine and CX3CR1, thereby inhibiting these pro-metastatic cellular processes.[4]

Primary Downstream Target: The ERK/MAPK Signaling Pathway

The most well-documented downstream effect of JMS-17-2 is the inhibition of the Raf-MEK-ERK (MAPK) signaling pathway.[4][5] Activation of CX3CR1 by its ligand typically leads to the phosphorylation and activation of Extracellular Signal-Regulated Kinase (ERK).[4] JMS-17-2 effectively blocks this activation in a dose-dependent manner.[4][5]

Quantitative Data: Inhibition of ERK Phosphorylation

| Cell Line | Treatment | Concentration | Effect on p-ERK Levels | Reference |

| SKBR3 | JMS-17-2 | Dose-dependent | Inhibition of FKN-induced ERK phosphorylation | [4] |

Experimental Protocol: Western Blotting for ERK Phosphorylation

This protocol is based on methodologies described in the cited literature.[4]

-

Cell Culture and Starvation: SKBR3 human breast cancer cells are cultured in appropriate media. Prior to stimulation, cells are serum-starved for four hours to reduce basal levels of ERK phosphorylation.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

Stimulation: Cells are then stimulated with 50 nM recombinant human fractalkine (FKN) for 5 minutes to induce CX3CR1 signaling.

-

Cell Lysis: Following stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: The membrane is incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C. Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative levels of p-ERK, normalized to total ERK.

Signaling Pathway Diagram: CX3CR1-ERK Axis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

Foundational Research Review: JMS-17-2 Hydrochloride, a Novel CX3CR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis remains a primary driver of mortality in breast cancer patients. The intricate process of tumor cell dissemination involves a complex interplay of signaling molecules and receptors that guide cancer cells to distant organs. Among these, the CX3C chemokine receptor 1 (CX3CR1) and its ligand, fractalkine (FKN), have emerged as critical players in promoting the seeding and colonization of breast cancer cells in secondary sites, particularly the bone.[1][2] This technical guide provides an in-depth review of the foundational research on JMS-17-2 hydrochloride, a potent and selective small-molecule antagonist of CX3CR1, highlighting its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization.[2][3]

Core Mechanism of Action

JMS-17-2 is a novel small-molecule antagonist designed to specifically inhibit the signaling cascade initiated by the binding of FKN to CX3CR1.[3] This interaction is crucial for the migration and invasion of breast cancer cells. The primary mechanism of action of JMS-17-2 involves the blockade of the CX3CR1-mediated activation of the Extracellular signal-regulated kinase (ERK) signaling pathway.[3] By inhibiting the phosphorylation of ERK, JMS-17-2 effectively disrupts the downstream signaling events that promote cell migration and metastatic seeding.[3]

Quantitative Data Summary

The preclinical efficacy of JMS-17-2 has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings from this foundational research.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 0.32 nM | - | CX3CR1 Antagonism | MedChemExpress |

| ERK Phosphorylation Inhibition | Dose-dependent | SKBR3 | Western Blot | [3] |

Table 1: In Vitro Activity of JMS-17-2. This table outlines the in vitro potency of JMS-17-2 in inhibiting its target and downstream signaling.

| Parameter | Dosage | Animal Model | Key Findings | Reference |

| Reduction in Skeletal Disseminated Tumor Cells (DTCs) | 10 mg/kg i.p. | Mice with MDA-231 cells | ~60% reduction in DTCs | [3] |

| Long-term Tumor Inhibition | Pre-incubation of cells with 10nM JMS-17-2 | Mice with MDA-231 cells | 7 out of 8 mice were tumor-free compared to 1 out of 7 in the control group. | [3] |

| Pharmacokinetics | 10 mg/kg i.p. | Mice | Blood levels of 89 ng/mL (210 nM) at 1 hour post-dosing. | [3] |

Table 2: In Vivo Efficacy and Pharmacokinetics of JMS-17-2. This table summarizes the significant anti-metastatic effects and pharmacokinetic profile of JMS-17-2 in a preclinical model of breast cancer metastasis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections provide a comprehensive overview of the key experimental protocols used in the evaluation of JMS-17-2.

ERK Phosphorylation Assay

This assay is fundamental to determining the mechanism of action of JMS-17-2.

-

Cell Culture: SKBR3 breast cancer cells are cultured in appropriate media and serum-starved overnight prior to the experiment.

-

Treatment: Cells are pre-treated with varying concentrations of JMS-17-2 (e.g., 1 nM, 10 nM, 100 nM) for a specified duration.

-

Stimulation: Cells are then stimulated with 50 nM recombinant human FKN to induce CX3CR1 signaling.

-

Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein concentration is determined using a standard protein assay.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of ERK phosphorylation inhibition.

Chemotaxis Assay

This assay assesses the ability of JMS-17-2 to inhibit the FKN-induced migration of breast cancer cells.

-

Cell Preparation: MDA-MB-231 breast cancer cells are serum-starved overnight.

-

Transwell Setup: Transwell inserts with an 8-µm pore size are placed in a 24-well plate. The lower chamber contains serum-free media with 50 nM FKN as a chemoattractant.

-

Cell Seeding: The serum-starved MDA-MB-231 cells are resuspended in serum-free media containing different concentrations of JMS-17-2 (e.g., 1 nM, 10 nM, 100 nM) and seeded into the upper chamber of the Transwell inserts.

-

Incubation: The plate is incubated for 6 hours at 37°C to allow for cell migration.

-

Cell Staining and Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained. The number of migrated cells is then counted under a microscope.

In Vivo Metastasis Model

This model evaluates the in vivo efficacy of JMS-17-2 in preventing metastatic seeding and growth.

-

Cell Line: MDA-MB-231 human breast cancer cells, engineered to express luciferase for bioluminescence imaging, are used.

-

Animal Model: Immunodeficient mice (e.g., SCID mice) are used to prevent rejection of the human tumor cells.

-

Intracardiac Injection: A suspension of MDA-MB-231-luciferase cells is injected into the left ventricle of the anesthetized mice to introduce the cancer cells into the systemic circulation.

-

Treatment Regimen:

-

Pre-incubation model: Cancer cells are incubated with 10 nM JMS-17-2 prior to intracardiac injection.

-

Systemic treatment model: Mice are administered JMS-17-2 (10 mg/kg, i.p.) twice daily for a specified period (e.g., three weeks).

-

-

Bioluminescence Imaging: Tumor growth and metastasis are monitored non-invasively at regular intervals using an in vivo imaging system after intraperitoneal injection of luciferin.

-

Data Analysis: The bioluminescent signal intensity is quantified to assess tumor burden and the number of metastatic foci in different organs. At the end of the study, tissues can be harvested for histological confirmation of metastases.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

References

- 1. fatatislab.org [fatatislab.org]

- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JMS-17-2 Hydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of JMS-17-2 hydrochloride in mouse models, based on currently available scientific literature. The protocols outlined below are intended for preclinical research in oncology, particularly in the context of breast cancer metastasis.

Compound Information

This compound is a potent and selective small-molecule antagonist of the chemokine receptor CX3CR1 . By blocking the interaction of CX3CR1 with its ligand, fractalkine (CX3CL1), JMS-17-2 has been shown to impair the metastatic seeding and colonization of breast cancer cells in vivo.[1][2]

In Vivo Dosage and Administration

Recommended Dosage and Administration Route

The standard dosage of this compound in mouse models is 10 mg/kg , administered via intraperitoneal (i.p.) injection .[1][3]

Dosing Schedules

Two primary dosing schedules have been reported, depending on the experimental design:

-

Tumor Seeding Model: To investigate the initial lodging of circulating tumor cells, a two-dose regimen is employed. The first dose is administered one hour before the intracardiac injection of cancer cells, and the second dose is given three hours after the cell injection.[1]

-

Established Metastasis Model: For studies on the growth of existing metastases, JMS-17-2 is administered twice daily for the duration of the study.[1][3]

Summary of In Vivo Administration Protocols

| Parameter | Details | Reference |

| Compound | This compound | [1] |

| Animal Model | SCID mice (~25g) | [1][3] |

| Dosage | 10 mg/kg | [1][3] |

| Administration Route | Intraperitoneal (i.p.) | [1][3] |

| Dosing Schedule 1 (Seeding Model) | Two doses: 1 hour before and 3 hours after cancer cell inoculation | [1] |

| Dosing Schedule 2 (Established Metastasis Model) | Twice daily for the duration of the study (e.g., 3 weeks) | [1][3] |

Pharmacokinetics

Limited pharmacokinetic data is publicly available for this compound. A single study reported the following:

| Parameter | Value | Conditions | Reference |

| Blood Concentration | 89 ng/mL (210 nM) | 1 hour post-injection of 10 mg/kg (i.p.) | [1] |

Toxicity

No specific in vivo toxicity studies for this compound have been identified in the public domain. As with any experimental compound, it is crucial to monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

Experimental Protocols

Preparation of this compound for Injection

Two vehicle formulations have been reported for the administration of JMS-17-2. The choice of vehicle may depend on the specific experimental requirements and solubility characteristics.

Vehicle Formulation 1:

-

4% DMSO

-

4% Cremophor EL (Kolliphor EL)

-

Sterile ddH₂O[1]

Vehicle Formulation 2 (for pharmacokinetic studies):

-

10% Dimethylacetamide (DMAC)

-

10% Tetraethylene glycol

-

10% Solutol HS15

-

Sterile ddH₂O[1]

Protocol for Preparation (General):

-

Weigh the required amount of this compound.

-

Dissolve the compound in the appropriate volume of the organic solvent component(s) (e.g., DMSO, DMAC).

-

Add the surfactant/solubilizing agent (e.g., Cremophor EL, Solutol HS15) and mix thoroughly.

-

Bring the solution to the final volume with sterile ddH₂O.

-

Ensure the final solution is clear and free of precipitates before injection.

Breast Cancer Metastasis Mouse Model

This protocol describes the establishment of a breast cancer metastasis model in SCID mice using intracardiac injection of MDA-MB-231 cells.

Materials:

-

MDA-MB-231 cells (or other appropriate breast cancer cell line)

-

SCID mice (6 weeks old)

-

Ketamine and xylazine (B1663881) for anesthesia

-

Serum-free culture medium

-

30-gauge needle and insulin (B600854) syringe

Procedure:

-

Culture MDA-MB-231 cells to the desired confluency.

-

Harvest the cells and resuspend them in serum-free culture medium to the desired concentration.

-

Anesthetize the SCID mice with a mixture of ketamine (80 mg/kg) and xylazine (10 mg/kg).

-

Carefully inject 100 µL of the cell suspension into the left ventricle of the heart using a 30-gauge needle.

-

Monitor the mice for recovery from anesthesia.

Signaling Pathways and Experimental Workflows

CX3CR1 Signaling Pathway in Breast Cancer Metastasis

JMS-17-2 acts as an antagonist to CX3CR1. The binding of the natural ligand, CX3CL1 (fractalkine), to CX3CR1 on breast cancer cells is believed to activate downstream signaling pathways that promote cell migration, invasion, and ultimately, metastasis. One of the key pathways inhibited by JMS-17-2 is the ERK signaling cascade.[1][4] Additionally, the Src/FAK signaling pathway has been implicated in CX3CL1/CX3CR1-mediated spinal metastasis of breast cancer.[5]

Experimental Workflow for Tumor Seeding Model

The following diagram illustrates the experimental workflow for evaluating the effect of JMS-17-2 on the initial seeding of cancer cells.

Experimental Workflow for Established Metastasis Model

This diagram outlines the workflow for assessing the impact of JMS-17-2 on the growth of pre-existing metastases.

References

- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. CX3CL1 involves in breast cancer metastasizing to the spine via the Src/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preparing JMS-17-2 hydrochloride stock and working solutions for cell culture

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of JMS-17-2 hydrochloride stock and working solutions for use in cell culture experiments. This compound is a potent and selective antagonist of the chemokine receptor CX3CR1, playing a crucial role in inhibiting metastatic seeding and colonization of cancer cells.[1][2]

Compound Information

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 456.41 g/mol | |

| Formula | C₂₅H₂₆ClN₃O·HCl | |

| Purity | ≥98% | |

| Appearance | White to off-white solid | [1] |

| Solubility (DMSO) | up to 100 mM | |

| Solubility (Ethanol) | up to 50 mM | |

| Storage (Solid) | Desiccate at Room Temperature | |

| Storage (Stock Solution) | -20°C for 1 month or -80°C for 6 months (protect from light) | [1] |

Experimental Protocols

Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible results in cell-based assays.

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Before opening, gently centrifuge the vial of this compound to ensure all the powder is at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. The volume of DMSO required can be calculated using the following formula:

-

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

-

-

For example, to prepare a 10 mM stock solution from 1 mg of this compound:

-

Volume (L) = 0.001 g / (456.41 g/mol x 0.010 mol/L) = 0.000219 L = 219 µL

-

-

Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Always protect the solution from light.[1]

| Mass of JMS-17-2 HCl | Volume of DMSO for 10 mM Stock |

| 1 mg | 219 µL |

| 5 mg | 1.10 mL |

| 10 mg | 2.19 mL |

This protocol outlines the dilution of the stock solution to final working concentrations in cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile tubes for dilution

-

Calibrated pipettes and sterile tips

Procedure:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. It is recommended to perform intermediate dilutions to ensure accuracy.

-

The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% to 0.5%, as higher concentrations can be toxic to cells.[3][4]

-

A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in experiments.[3]

-

Add the final working solution to your cell cultures.

Example Dilutions for a 10 mM Stock Solution:

| Desired Working Concentration | Volume of 10 mM Stock | Final Volume with Culture Medium | Final DMSO Concentration |

| 1 µM | 1 µL | 10 mL | 0.01% |

| 10 µM | 10 µL | 10 mL | 0.1% |

| 100 µM | 100 µL | 10 mL | 1.0% |

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the signaling pathway associated with JMS-17-2.

Caption: Workflow for preparing this compound solutions.

JMS-17-2 acts as an antagonist to the CX3CR1 receptor. This receptor is activated by its ligand, fractalkine (CX3CL1), which subsequently triggers downstream signaling pathways, such as the ERK pathway, promoting cell migration and survival.[5] By blocking this interaction, JMS-17-2 inhibits these cellular processes.

Caption: Signaling pathway inhibited by JMS-17-2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing JMS-17-2 Hydrochloride in a Transwell Migration Assay with Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing JMS-17-2 hydrochloride, a potent and selective CX3CR1 antagonist, in a transwell migration assay to assess its inhibitory effects on breast cancer cell migration.[1][2] The chemokine receptor CX3CR1 has been identified as a key player in promoting the metastatic seeding and colonization of breast cancer cells.[2][3] JMS-17-2 has been shown to impair these processes, making it a valuable compound for investigation in preclinical cancer research.[1][3]

Data Presentation

The following tables summarize hypothetical quantitative data from a transwell migration assay investigating the effect of this compound on breast cancer cell migration.

Table 1: Effect of this compound on Breast Cancer Cell Migration

| Treatment Group | Concentration (nM) | Number of Migrated Cells (Mean ± SD) | Inhibition of Migration (%) |

| Vehicle Control (DMSO) | 0 | 500 ± 25 | 0 |

| JMS-17-2 | 1 | 350 ± 20 | 30 |

| JMS-17-2 | 10 | 150 ± 15 | 70 |

| JMS-17-2 | 100 | 50 ± 10 | 90 |

Table 2: IC50 Value of this compound in Breast Cancer Cell Migration

| Cell Line | Compound | IC50 (nM) |

| MDA-MB-231 | This compound | 8.5 |

Experimental Protocols

Transwell Migration Assay Protocol

This protocol is adapted for assessing the effect of this compound on the migration of a triple-negative breast cancer cell line, such as MDA-MB-231.

Materials:

-

Breast cancer cells (e.g., MDA-MB-231)

-

This compound (MedChemExpress)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Transwell inserts (24-well format, 8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Crystal Violet staining solution (0.5% in 25% methanol)

-

Microscope

Procedure:

-

Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[4]

-

Cell Starvation: The day before the assay, seed cells in a culture flask. When cells reach 70-80% confluency, replace the growth medium with serum-free DMEM and incubate for 12-24 hours.

-

Preparation of Transwell Plates:

-

In the lower chamber of the 24-well plate, add 600 µL of DMEM containing 10% FBS as a chemoattractant.[5]

-

Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

-

-

Cell Seeding:

-

Harvest the starved cells using Trypsin-EDTA and neutralize with serum-containing medium.

-

Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in serum-free DMEM containing 0.1% BSA.

-

Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

-

Prepare different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) in the cell suspension. Include a vehicle control (DMSO).

-

Gently add 200 µL of the cell suspension containing the respective treatments to the upper chamber of each transwell insert.[6]

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours, allowing the cells to migrate through the porous membrane. The optimal incubation time may vary depending on the cell line and should be determined empirically.

-

Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[6]

-

Fixation and Staining:

-

Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.

-

Allow the inserts to air dry completely.

-

Stain the migrated cells by placing the inserts in a crystal violet solution for 15-20 minutes.

-

Gently wash the inserts with PBS to remove excess stain.

-

-

Quantification:

-

Allow the inserts to dry.

-

Using a microscope, count the number of migrated cells in several random fields of view for each insert.

-

Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

-

-

Data Analysis: Calculate the average number of migrated cells for each treatment group. Determine the percentage of migration inhibition relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: JMS-17-2 inhibits the CX3CR1 signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for the transwell migration assay.

Discussion

This compound effectively inhibits breast cancer cell migration by antagonizing the CX3CR1 receptor.[1][3] This blocks the downstream signaling cascade, including the phosphorylation of ERK, which is crucial for cell motility.[3] The transwell migration assay provides a robust and quantifiable method to evaluate the efficacy of JMS-17-2 and similar compounds in a laboratory setting. Further investigations could explore the effects of JMS-17-2 on other aspects of metastasis, such as invasion (using Matrigel-coated transwells) and its interplay with other signaling pathways implicated in breast cancer progression, such as those involving p53 and c-Myc.[7][8][9][10][11] The deregulation of p53 and the amplification of c-Myc are common events in breast cancer and are known to influence cell migration and invasion.[8][10][11][12][13] Understanding the potential connections between CX3CR1 inhibition by JMS-17-2 and these critical oncogenic pathways could provide valuable insights for the development of novel anti-metastatic therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]

- 5. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 6. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. Mutant p53–associated myosin-X upregulation promotes breast cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. erc.bioscientifica.com [erc.bioscientifica.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. rupress.org [rupress.org]

- 13. c-Myc Transforms Human Mammary Epithelial Cells through Repression of the Wnt Inhibitors DKK1 and SFRP1 - PMC [pmc.ncbi.nlm.nih.gov]

Optimal concentration of JMS-17-2 hydrochloride for in vitro cancer cell line studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of JMS-17-2 hydrochloride, a potent and selective antagonist of the CX3CR1 receptor, in in vitro cancer cell line studies. The information compiled herein is intended to guide researchers in determining the optimal concentration of JMS-17-2 for various experimental assays, thereby facilitating the investigation of its anti-cancer properties.

Introduction

JMS-17-2 is a small molecule inhibitor of the CX3C chemokine receptor 1 (CX3CR1), which has demonstrated significant potential in preclinical cancer models. With an IC50 of 0.32 nM for CX3CR1, it effectively blocks the signaling pathway initiated by its ligand, fractalkine (CX3CL1).[1][2][3] This interaction is crucial in the metastatic seeding and colonization of cancer cells, making JMS-17-2 a valuable tool for cancer research.[1][2][4] These notes provide a summary of its application in breast cancer cell lines, focusing on its effects on cell migration and intracellular signaling.

Data Presentation

The efficacy of this compound has been primarily evaluated in breast cancer cell lines. The following tables summarize the quantitative data from key in vitro experiments.

Table 1: IC50 Value for this compound

| Target | IC50 | Cell Line | Assay Type | Reference |